17-epi-Desogestrel is a synthetic progestin, structurally related to desogestrel, which is used in various hormonal contraceptives. This compound is classified as a 19-nortestosterone derivative and exhibits progestational activity, making it relevant in the field of reproductive health.
17-epi-Desogestrel is derived from desogestrel, which itself is synthesized from steroid precursors. It belongs to the class of compounds known as progestins, which are synthetic hormones that mimic the effects of progesterone in the body. Progestins are integral to various contraceptive formulations and are also employed in hormone replacement therapies.
The synthesis of 17-epi-Desogestrel involves several steps starting from desogestrel or its derivatives. One notable method utilizes a combined synthesis route for desogestrel and etonogestrel, which includes the following key steps:
This multi-step process allows for the selective formation of 17-epi-Desogestrel while minimizing side products .
The molecular formula of 17-epi-Desogestrel is with a molecular weight of approximately 310.47 g/mol. The compound features a steroid backbone typical of progestins, characterized by a cyclopentanoperhydrophenanthrene structure.
The chemical reactivity of 17-epi-Desogestrel can be analyzed through its ability to undergo various transformations:
These reactions underscore the compound's versatility in synthetic organic chemistry and pharmaceutical applications .
The mechanism of action of 17-epi-Desogestrel primarily involves binding to progesterone receptors in target tissues such as the endometrium and ovaries. Upon binding, it exerts several effects:
These actions collectively contribute to its efficacy as a contraceptive agent .
The chemical stability and reactivity profile of 17-epi-Desogestrel are influenced by its structural characteristics:
17-epi-Desogestrel is primarily utilized in hormonal contraceptives due to its progestational properties. Its applications extend beyond contraception to include:
Additionally, ongoing research explores its potential roles in treating conditions influenced by hormonal imbalances .
17-epi-Desogestrel (13-ethyl-11-methylenegon-4-en-17α-ol-3-one) emerged as a scientifically significant stereoisomer during metabolic investigations of the progestin Desogestrel (13-ethyl-11-methylenegon-4-en-17β-ol-3-one) in the late 20th century. Desogestrel itself was first synthesized in 1972 and introduced clinically in 1981 as a third-generation progestin designed to minimize androgenic side effects while maintaining contraceptive efficacy [1] [7]. The 17-epimer was identified as a minor metabolite during pharmacokinetic studies of Desogestrel, revealing that the epimerization at the C17 position occurred via enzymatic processes in hepatic and intestinal tissues [3]. Unlike its parent compound, 17-epi-Desogestrel was not intentionally developed as a therapeutic agent but rather emerged as a subject of pharmacological interest due to the recognition that stereochemical variations at critical chiral centers could profoundly alter biological activity. Early analytical studies in the 1990s utilized chromatographic separation and nuclear magnetic resonance (NMR) spectroscopy to characterize this epimer, confirming its distinct three-dimensional configuration [6].
Table 1: Key Historical Milestones in 17-epi-Desogestrel Research
Year | Development | Significance |
---|---|---|
1972 | Synthesis of Desogestrel | Base compound for metabolic studies |
1981 | Clinical introduction of Desogestrel | Identification of metabolites begins |
1990s | Isolation of 17-epi-Desogestrel | Structural confirmation via NMR/chromatography |
2000s | Receptor binding studies | Quantification of reduced progesterone receptor affinity |
17-epi-Desogestrel shares the fundamental gonane steroid backbone (18-methyl-19-nortestosterone) characteristic of third-generation progestins like Desogestrel, Norgestimate, and Gestodene [2] [7]. Its molecular formula (C₂₂H₃₀O) and weight (310.48 g/mol) are identical to Desogestrel. The critical divergence occurs at the C17 chiral center, where the hydroxyl group occupies the α-orientation (axial position) rather than the β-orientation (equatorial position) found in native Desogestrel. This epimerization reverses the stereochemistry from 17β-hydroxy to 17α-hydroxy configuration, akin to the relationship between estradiol and epiestradiol [6] [9].
Structurally, 17-epi-Desogestrel belongs to the gonane subgroup of progestins, characterized by the absence of a C19 methyl group and an ethyl group at C13 [2]. Unlike first-generation progestins (e.g., Norethisterone, an estrane), gonanes exhibit enhanced progestogenic selectivity due to their 11-methylene moiety, which sterically hinders binding to androgen receptors. However, the 17α-configuration disrupts the optimal binding orientation for the progesterone receptor’s ligand-binding domain (LBD), where the 17β-hydroxy group typically forms a crucial hydrogen bond with Gln725 in human PR [1] [6].
Stereoisomerism at chiral centers like C17 dictates differential receptor engagement, metabolic stability, and membrane interactions of steroid hormones. 17-epi-Desogestrel exemplifies this principle through three key pharmacological dimensions:
Table 2: Receptor Binding Affinity Relative to Reference Ligands (100%) [1]
Receptor | Desogestrel | Etonogestrel (3-keto-DSG) | 17-epi-Desogestrel |
---|---|---|---|
Progesterone (PR) | 1% | 150% | <2% |
Androgen (AR) | 0% | 20% | <1% |
Glucocorticoid (GR) | 0% | 14% | <1% |
Metabolic Fate:While Desogestrel undergoes rapid C3-keto reduction to bioactive etonogestrel, 17-epi-Desogestrel is metabolized predominantly via 5α/5β-reductase and CYP3A4-mediated hydroxylation into inactive tetrahydrometabolites [1] [3]. Its 17α-OH group facilitates glucuronidation by UGT2B7/2B15, accelerating renal excretion. Consequently, 17-epi-Desogestrel exhibits a plasma half-life of <6 hours versus 21–38 hours for etonogestrel [3].
Membrane-Mediated Effects:Enantiomers and epimers exhibit identical physicochemical properties (e.g., log P, pKa) but differ in interactions with chiral biological matrices. Unlike receptor binding, effects on membrane fluidity or lipid raft organization are non-enantioselective. Thus, 17-epi-Desogestrel and Desogestrel may share membrane-perturbing actions despite divergent receptor activities [6] [9].
This stereochemical sensitivity underscores why minor epimeric impurities in synthetic progestin formulations require rigorous control during pharmaceutical manufacturing.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: